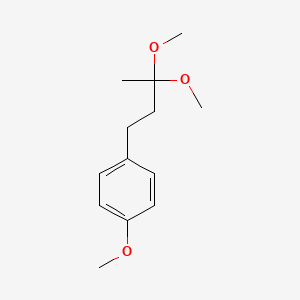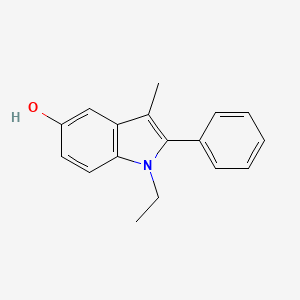
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with a suitable cyclohexanone derivative in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. The use of microwave irradiation and one-pot, multi-component reactions can enhance the efficiency of the synthesis. These methods are advantageous as they reduce reaction times, minimize by-products, and are cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinonoid derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s effects are mediated through its ability to interact with cellular signaling pathways, influencing gene expression and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-phenylindole: Similar structure but lacks the ethyl group at the nitrogen atom.
2-Phenylindole: Lacks both the ethyl and methyl groups.
1-Ethyl-2-phenylindole: Similar but lacks the methyl group at the 3-position.
Uniqueness
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at the nitrogen and 3-position, respectively, enhances its reactivity and potential biological activity compared to other indole derivatives .
Propriétés
Numéro CAS |
113738-77-5 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-2-phenylindol-5-ol |
InChI |
InChI=1S/C17H17NO/c1-3-18-16-10-9-14(19)11-15(16)12(2)17(18)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3 |
Clé InChI |
AKCIATRDGHFOCR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
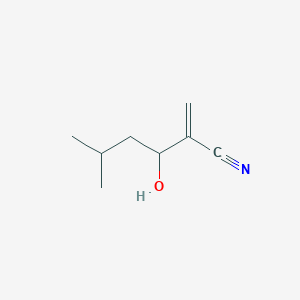
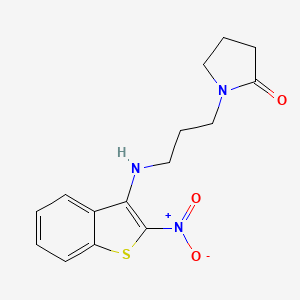
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)


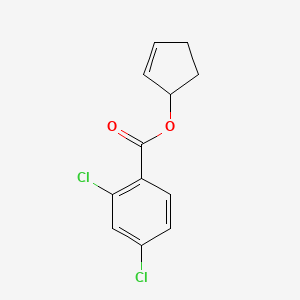
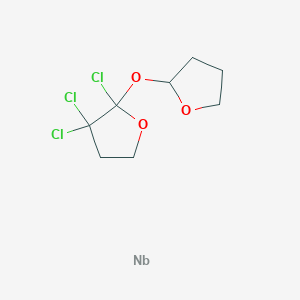
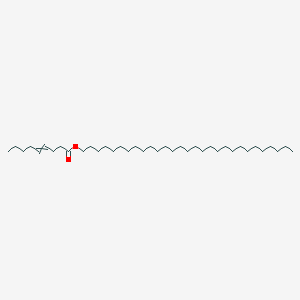
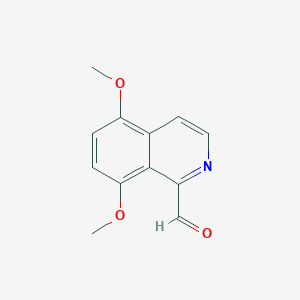
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
